Cholest-3-ene

Vue d'ensemble

Description

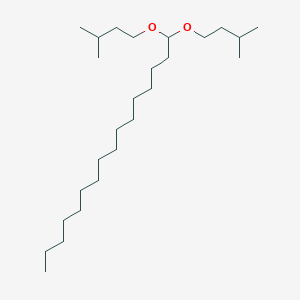

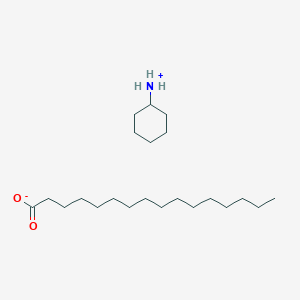

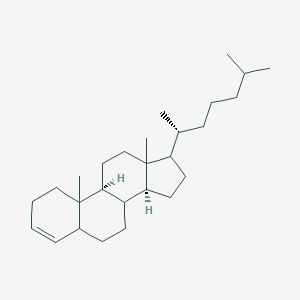

Cholest-3-ene is a chemical compound with the molecular formula C27H46 . It is an essential component of cell membranes, taking part in various signaling processes and serving as a precursor in the biosynthesis of steroid hormones .

Synthesis Analysis

Cholest-3-ene is involved in the initial stages of the synthesis of bile acids from cholesterol . It is also a product of the enzymatic oxidation of cholesterol . A novel kinetic method to determine cholesterol in neutral or acidic buffers uses recombinant cholesterol oxidase from Nocardioides simplex .Molecular Structure Analysis

The molecular structure of Cholest-3-ene consists of 27 carbon atoms and 46 hydrogen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cholest-3-ene is involved in various chemical reactions. For instance, cholesterol oxidase catalyzes both the dehydrogenation and the isomerization of the hydroxyl group at the C3 position of cholest-4-ene to yield the corresponding carbonyl product, cholest-4-ene-3-one .Applications De Recherche Scientifique

1. Metabolic Pathways in Bacteria

Cholest-3-ene is studied for its role in the anoxic metabolism of cholesterol in bacteria. For instance, in Sterolibacterium denitrificans, cholest-4-en-3-one, a derivative of cholest-3-ene, is a product of cholesterol dehydrogenase/isomerase. Research has focused on understanding the enzymes involved in this pathway, which may be useful in steroid transformations (Chiang et al., 2007).

2. Biotechnological Applications

Cholest-3-ene derivatives like cholest-4-en-3-one have applications in biotechnology. They are used in the synthesis of steroid drugs and have shown potential against obesity and liver disease. Innovations in their production, like using cholesterol oxidase in aqueous/organic biphasic systems, simplify and accelerate production, making industrial-scale production more feasible (Wu et al., 2015).

3. Medical Research

In medical research, cholest-3-ene derivatives like cholest-4-en-3-one have been studied for their effects on body weight gain, body fat accumulation, and serum lipid concentration in mice, indicating potential for therapeutic applications in obesity and related disorders (Suzuki et al., 1998).

4. Biochemical Synthesis and Analysis

The synthesis and characterization of cholest-3-ene derivatives like 7α-hydroxy-cholest-4-en-3-one are significant for understanding bile acid biosynthesis and diseases like irritable bowel syndrome. These compounds are also studied for their role in cholesterol metabolism and potential implications in obesity and cardiovascular health (Offei et al., 2019).

5. Cholesterol Metabolism in Marine Life

Cholest-4-en-3-one, a derivative of cholest-3-ene, is investigated in marine sponges like Axinella verrucosa for its role in cholesterol conversion. This research provides insights into the unique metabolic pathways in marine organisms and potential applications in marine biotechnology (De Stefano & Sodano, 1980).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11,19-25H,7-10,12-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBMPHLOQAKIBY-LDHZKLTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholest-3-ene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.